![molecular formula C10H21N3O B3339372 N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide CAS No. 1016797-22-0](/img/structure/B3339372.png)
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide
Overview
Description
“N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide” is a chemical compound with the CAS Number: 1016797-22-0 . It has a molecular weight of 199.3 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1Z)-N’-hydroxy-4-(4-methyl-1-piperidinyl)butanimidamide . The InChI code for the compound is 1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9-10H,2-8,11H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
“N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Scientific Research Applications
Chemical Properties and Storage
“N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide” is a compound with a molecular weight of 199.3. It is typically stored at room temperature and comes in a powder form .
Piperidine Derivatives
Piperidines, including “N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis and Pharmacological Applications
The scientific literature has recently summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Cancer Research
A series of N-(piperidine-4-yl) benzamide compounds, which could include “N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide”, have been synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . Specific hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUDAIUIUQFXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CCC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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